molecular formula C17H24N2O2 B11156128 N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide

N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide

Cat. No.: B11156128
M. Wt: 288.4 g/mol
InChI Key: LOFKDCMYBDAFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 2-methylpiperidine. This can be achieved through the hydrogenation of 2-methylpyridine in the presence of a suitable catalyst such as palladium on carbon.

    Acylation Reaction: The 2-methylpiperidine is then acylated with 4-aminobenzoyl chloride to form N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine.

    Amidation: Finally, the N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine is reacted with butanoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide exerts its effects involves binding to specific molecular targets such as receptors or enzymes. The piperidine ring is crucial for its interaction with these targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: This compound has a sulfonyl group instead of a carbonyl group, which affects its chemical reactivity and biological activity.

    N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}acetamide: Similar in structure but with an acetamide group, leading to different pharmacological properties.

Uniqueness

N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[4-(2-methylpiperidine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C17H24N2O2/c1-3-6-16(20)18-15-10-8-14(9-11-15)17(21)19-12-5-4-7-13(19)2/h8-11,13H,3-7,12H2,1-2H3,(H,18,20)

InChI Key

LOFKDCMYBDAFLN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.